molecular formula C37H65N9O13 B052732 L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine CAS No. 182683-50-7

L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine

Cat. No. B052732
M. Wt: 844 g/mol
InChI Key: KNTBAGOTDJPUJV-XMTFRXHISA-N
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Description

Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They are distinguished from proteins on the basis of size, typically containing less than 50 monomer units .


Synthesis Analysis

Peptides are synthesized by specific enzymes in the body that link amino acids together in a particular sequence. The process of peptide synthesis can also be carried out in a laboratory setting .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the specific chemical bonds between these amino acids. The structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, often catalyzed by enzymes. These can include cleavage of the peptide bond (hydrolysis), addition or removal of chemical groups (such as phosphorylation or methylation), or rearrangement of the peptide sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and reactivity, depend on the nature of its amino acids and their sequence .

Scientific Research Applications

Peptide Synthesis and Characterization

Research on peptides similar in structure to L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine has focused on their synthesis and characterization. Studies have synthesized various peptide sequences for in-depth analysis, such as investigating the spectral properties and chemical behavior of these peptides (Gurd et al., 1971), (Scoffone et al., 1967).

Enzymatic Studies

Several studies have examined the interactions of peptides with enzymes, exploring aspects like enzyme specificity and reaction mechanisms. For example, research on valyl-tRNA synthetase from Bacillus stearothermophilus looked at how different amino acids, including components of the peptide , interact with the enzyme (Kakitani et al., 1987).

Peptide Function in Microorganisms

In the realm of microbiology, the synthesis of various peptides, including ones resembling L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine, has been examined using enzymes from microorganisms like Proteus mirabilis (Nakayama et al., 1981). These studies have implications for understanding microbial metabolism and the production of novel peptides.

Biophysical Studies

There are studies that focus on the physical and chemical properties of peptides, such as their behavior in reactions and structural characteristics. For instance, the formation and spectral properties of copper (II) ion complexes with peptides were studied to understand their biophysical interactions (Hartzell & Gurd, 1969).

Fermentation and Amino Acid Production

Research has also delved into the fermentation processes and amino acid production in bacteria, exploring how various amino acids, including those present in the peptide, are synthesized and regulated (Chen Qi, 1981). This has implications for industrial production of amino acids and related compounds.

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific structure and biological activity. Some peptides are harmless, while others can be toxic or allergenic .

Future Directions

The study of peptides is a rapidly advancing field, with many potential applications in medicine, biotechnology, and other areas. Future research may focus on developing new methods for peptide synthesis, understanding the function of peptides in the body, and designing peptides with specific biological activities .

properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTBAGOTDJPUJV-XMTFRXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65N9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epsilon-V1-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
Reactant of Route 2
L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
Reactant of Route 3
L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
Reactant of Route 4
L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
Reactant of Route 5
L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
Reactant of Route 6
L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine

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